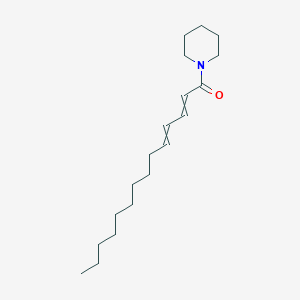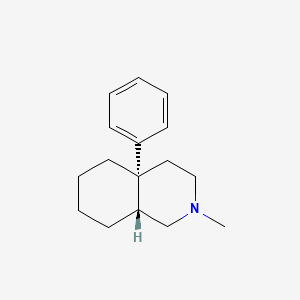![molecular formula C25H34O2S2 B14642272 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid CAS No. 56056-61-2](/img/structure/B14642272.png)
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid is an organic compound that belongs to the class of aromatic compounds It features a benzoic acid core with two sulfanyl (thioether) groups attached to a phenyl ring, which is further substituted with a dodecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the dodecylsulfanyl group: This can be achieved by reacting dodecanethiol with a suitable electrophile, such as a halogenated benzene derivative, under basic conditions.
Introduction of the sulfanyl group: The intermediate product is then reacted with a thiol compound to introduce the second sulfanyl group.
Formation of the benzoic acid core:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated benzoic acid derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. The sulfanyl groups can also participate in redox reactions, potentially generating reactive oxygen species that contribute to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dodecylsulfanyl)benzoic acid: Lacks the second sulfanyl group, making it less versatile in terms of chemical reactivity.
2-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzoic acid: Features a shorter alkyl chain, which may affect its solubility and interaction with biological membranes.
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, potentially altering its reactivity and applications.
Uniqueness
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid is unique due to the presence of two sulfanyl groups and a long dodecyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and bioactive agents.
Eigenschaften
CAS-Nummer |
56056-61-2 |
|---|---|
Molekularformel |
C25H34O2S2 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
2-(4-dodecylsulfanylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C25H34O2S2/c1-2-3-4-5-6-7-8-9-10-13-20-28-21-16-18-22(19-17-21)29-24-15-12-11-14-23(24)25(26)27/h11-12,14-19H,2-10,13,20H2,1H3,(H,26,27) |
InChI-Schlüssel |
NIUXSQRZMIBTOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
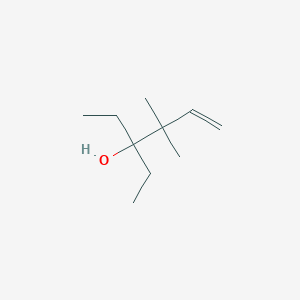
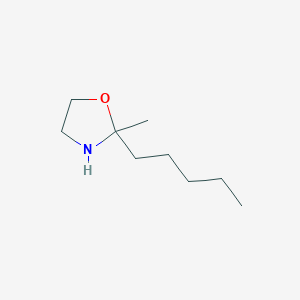

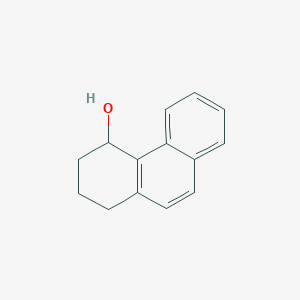

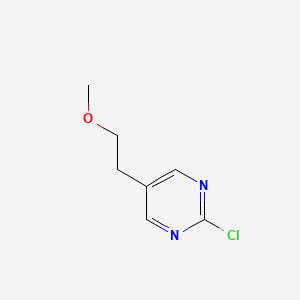
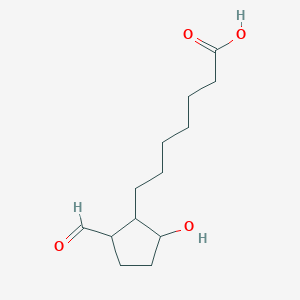

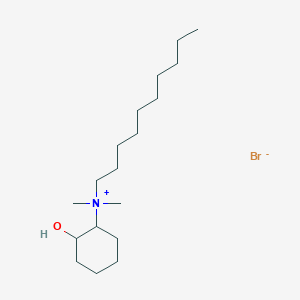
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
